Cas no 1250411-03-0 (methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate)

methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
- AKOS011199342
- EN300-1123206
- 1250411-03-0
-
- インチ: 1S/C9H14ClN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3
- InChIKey: IFNRQMYMODBBDN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NN(C=1)CC(C(=O)OC)NCC
計算された属性
- せいみつぶんしりょう: 231.0774544g/mol
- どういたいしつりょう: 231.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 56.2Ų
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123206-0.25g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1123206-5.0g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1123206-10.0g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1123206-1g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1123206-0.05g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1123206-0.1g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1123206-5g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1123206-10g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1123206-2.5g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1123206-0.5g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.5g |
$946.0 | 2023-10-26 |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoateに関する追加情報
Introduction to Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate (CAS No. 1250411-03-0)
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate, identified by its CAS number 1250411-03-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential applications in drug discovery and development. The presence of both pyrazole and amine functional groups makes it a versatile scaffold for designing novel bioactive molecules.
The pyrazole moiety, specifically the 4-chloro-1H-pyrazol-1-yl substituent, plays a crucial role in the pharmacophoric characteristics of this compound. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The chlorine atom at the 4-position enhances the electrophilicity of the pyrazole ring, making it more susceptible to nucleophilic substitution reactions, which is a key consideration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate has been investigated for its potential as a lead compound in the synthesis of drugs that modulate enzyme activity. Specifically, its structure suggests that it may interact with enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases.
The ethylamino group in the molecule contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of biological targets. This property is particularly valuable in drug design, as it can enhance membrane permeability and improve oral bioavailability. Additionally, the carboxylate group at the terminal position provides a site for further functionalization, enabling the creation of prodrugs or derivatives with enhanced pharmacokinetic profiles.
Recent studies have highlighted the importance of pyrazole derivatives in the development of antiviral agents. The structural motif of Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate bears similarities to known inhibitors of viral proteases and polymerases. Researchers have hypothesized that modifications to this scaffold could yield compounds with improved efficacy against emerging viral strains. This hypothesis is supported by computational modeling studies that predict favorable binding interactions between this molecule and viral enzymes.
The compound's potential as an anti-inflammatory agent has also been explored. Inflammatory processes are mediated by a complex interplay of enzymes and signaling molecules, many of which are targeted by small molecule inhibitors. The presence of both pyrazole and amine groups suggests that Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate could modulate inflammatory pathways by inhibiting key enzymes such as COX-2 or LOX. Preliminary in vitro studies have shown promising results, indicating that this compound may possess anti-inflammatory activity comparable to existing therapeutic agents.
In conclusion, Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents. As research in this area continues to evolve, compounds like this one are likely to play a significant role in addressing unmet medical needs across various therapeutic areas.
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